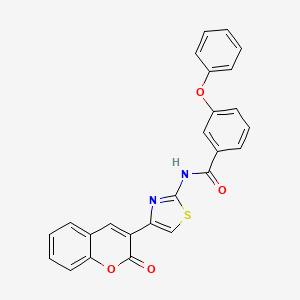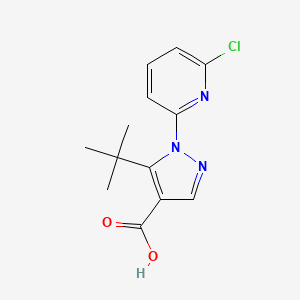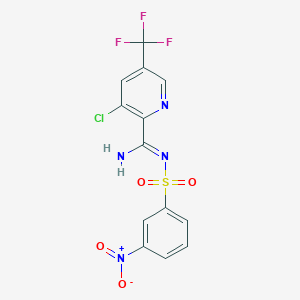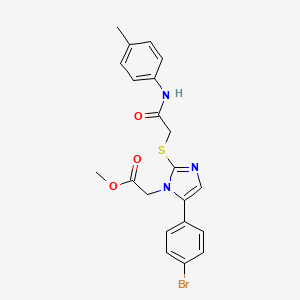![molecular formula C6H14ClNO3 B2797371 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride CAS No. 1485711-12-3](/img/structure/B2797371.png)
2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” consists of a carboxylic acid group (-COOH), an amine group (-NH2), and a methoxyethyl group (-OCH2CH3) attached to a propane backbone . The molecular weight of the compound is 183.63 .Physical And Chemical Properties Analysis
“2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Applications De Recherche Scientifique
Polymer Modification and Medical Applications
A study by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including similar structures to 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride. These modified polymers demonstrated increased thermal stability and significant antibacterial and antifungal activities, suggesting potential use in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antihypertensive Agent Synthesis
In the field of pharmaceuticals, Regla et al. (2008) reported on the chemoenzymatic synthesis of a potent antihypertensive agent, demonstrating an approach that differs from traditional methods by incorporating an enzymatic resolution. This highlights the compound's relevance in the synthesis of pharmaceuticals that require precise stereoselective approaches (I. Regla et al., 2008).
Corrosion Inhibition
Another application involves the synthesis of new diamine derivatives for corrosion inhibition in mild steel. Herrag et al. (2010) discovered that these derivatives, including structures akin to 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride, act as efficient inhibitors against steel corrosion in acidic environments, opening up potential applications in industrial maintenance (L. Herrag et al., 2010).
Schiff Bases as Corrosion Inhibitors
Gupta et al. (2016) investigated the corrosion inhibition properties of Schiff bases derived from amino acids on mild steel in acidic solutions. These studies indicate the versatility of amino compounds in creating effective corrosion inhibitors, potentially including derivatives of 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride (N. Gupta et al., 2016).
Safety And Hazards
The safety data sheet (SDS) for “2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-5(6(8)9)7-3-4-10-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAXNYJPUJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

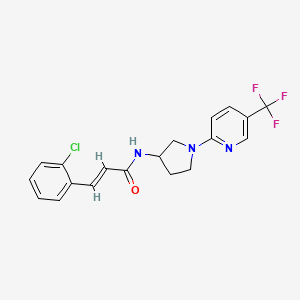
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2797289.png)
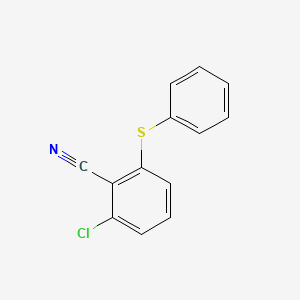
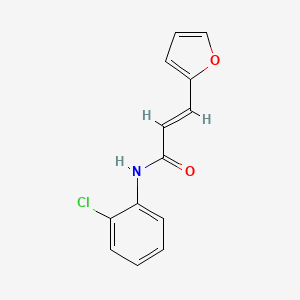

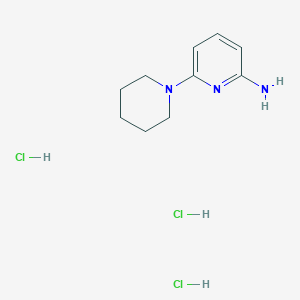
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2797298.png)
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)
